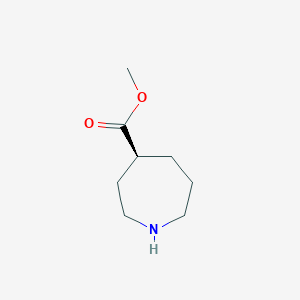

(S)-Methyl azepane-4-carboxylate

CAS No.: 782493-75-8

Cat. No.: VC8294847

Molecular Formula: C8H15NO2

Molecular Weight: 157.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 782493-75-8 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 |

| IUPAC Name | methyl (4S)-azepane-4-carboxylate |

| Standard InChI | InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |

| Standard InChI Key | BFCUJOACQSXTBK-ZETCQYMHSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CCCNCC1 |

| SMILES | COC(=O)C1CCCNCC1 |

| Canonical SMILES | COC(=O)C1CCCNCC1 |

Introduction

Synthesis and Preparation

The synthesis of (S)-methyl azepane-4-carboxylate typically involves asymmetric synthesis techniques to establish the chiral center. Common methods include the use of chiral catalysts or auxiliaries to ensure the correct stereochemistry.

Methyl Azepane-4-Carboxylate Hydrochloride

A closely related compound is methyl azepane-4-carboxylate hydrochloride, which has a CAS number of 1383132-15-7 and a molecular formula of C8H16ClNO2 . This compound is used as a building block in protein degrader synthesis and is available commercially with a purity of at least 97% .

Other Azepane Derivatives

Other azepane derivatives, such as methyl 4-(prop-2-en-1-yl)azepane-4-carboxylate, have been reported with different functional groups attached to the azepane ring . These compounds can serve as intermediates in the synthesis of more complex molecules.

Research Findings and Potential Applications

While specific research findings on (S)-methyl azepane-4-carboxylate are scarce, its potential applications could include:

-

Medicinal Chemistry: Chiral compounds like (S)-methyl azepane-4-carboxylate are crucial in drug development due to their ability to interact specifically with biological targets.

-

Organic Synthesis: As a building block, it can be used to synthesize more complex molecules with specific stereochemistry.

Potential Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Drug development, specific biological interactions |

| Organic Synthesis | Building block for complex molecules |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume